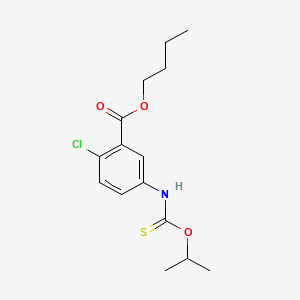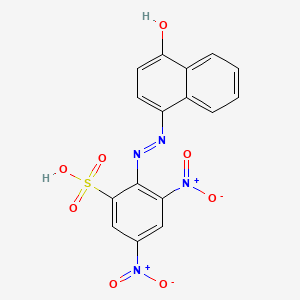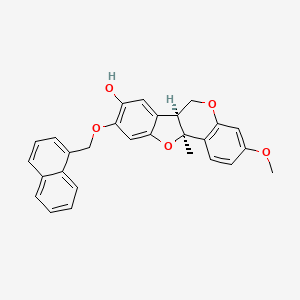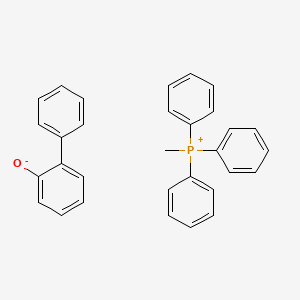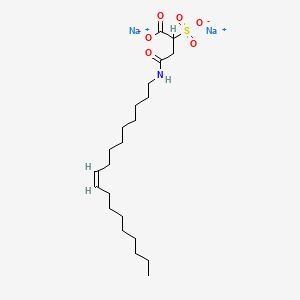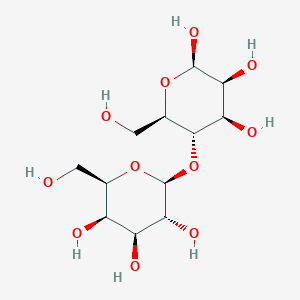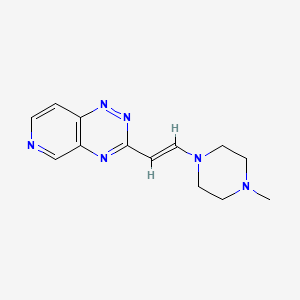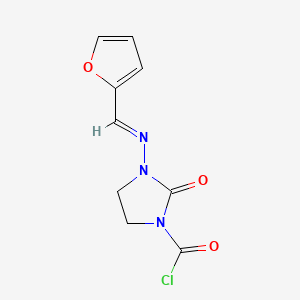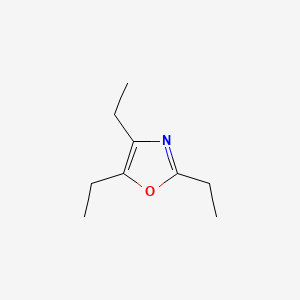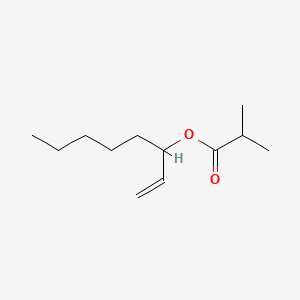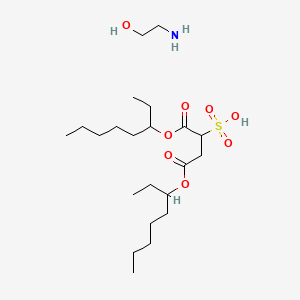
Einecs 304-263-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 304-263-5 involves the reaction of 2-aminoethanol with 1,4-bis(ethylhexyl) 2-sulphosuccinate. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product .
Chemical Reactions Analysis
Einecs 304-263-5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 304-263-5 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: It is used in the study of biochemical pathways and as a component in cell culture media.
Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Einecs 304-
Properties
CAS No. |
94247-92-4 |
|---|---|
Molecular Formula |
C22H45NO8S |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-aminoethanol;1,4-di(octan-3-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S.C2H7NO/c1-5-9-11-13-16(7-3)26-19(21)15-18(28(23,24)25)20(22)27-17(8-4)14-12-10-6-2;3-1-2-4/h16-18H,5-15H2,1-4H3,(H,23,24,25);4H,1-3H2 |
InChI Key |
OBXVYQJLVQTLOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)OC(=O)CC(C(=O)OC(CC)CCCCC)S(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




